2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid
Overview
Description
“2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound with the molecular weight of 254.59 . It is related to the class of phenoxy herbicides, which were introduced in 1946 and have been in widespread use in agriculture since the mid-1950s .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis of a series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives . Another study reported the continuous flow nitration of trifluoromethoxybenzene (TFMB) in a microchannel reactor .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClF3O3/c10-7-2-1-5 (16-4-8 (14)15)3-6 (7)9 (11,12)13/h1-3H,4H2, (H,14,15)
. This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 3 oxygen atoms in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 133-134 degrees Celsius . The compound is a solid at room temperature .
Safety and Hazards
The safety data sheet for “2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for the study and application of “2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” and related compounds could involve their use as intermediates in the synthesis of various crop-protection products . Additionally, the development of continuous flow processes for their synthesis could be an area of future research .
Mechanism of Action
Mode of Action
It’s known that the compound undergoes nitration in a continuous flow process . The nitration process involves the addition of a nitro group to the aromatic ring of the compound, which can significantly alter its chemical properties and interactions with its targets .
Biochemical Pathways
The nitration process it undergoes suggests that it may interact with pathways involving aromatic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, which can be improved by the addition of acetic anhydride .
Result of Action
The nitration process it undergoes can significantly alter its chemical properties, potentially leading to various biological effects .
Action Environment
The action of 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid can be influenced by various environmental factors. For instance, the nitration process it undergoes is highly exothermic and can be affected by temperature . Additionally, the compound’s solubility and the absorbability of water produced from the reaction can be improved by the addition of acetic anhydride .
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMBWYINWAWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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